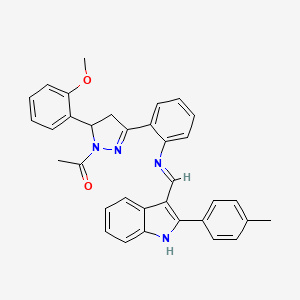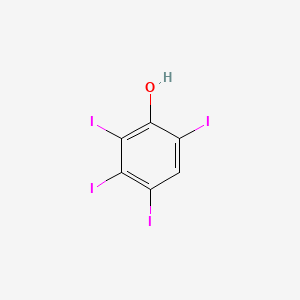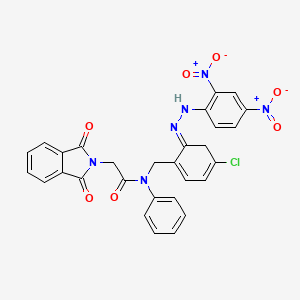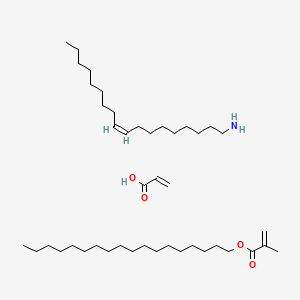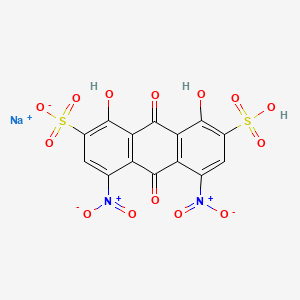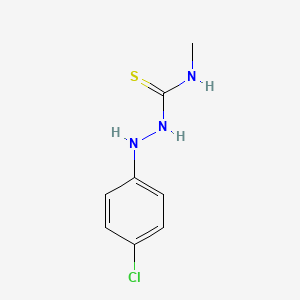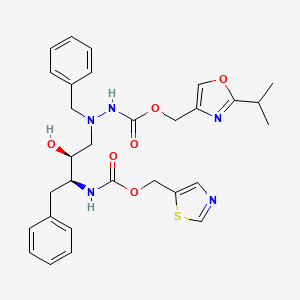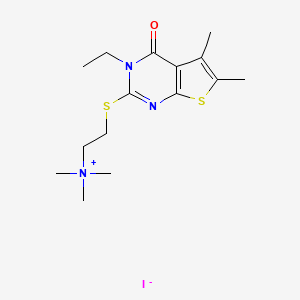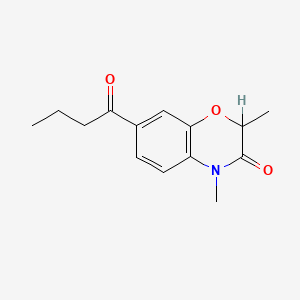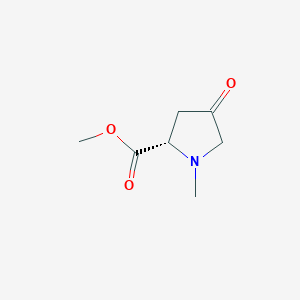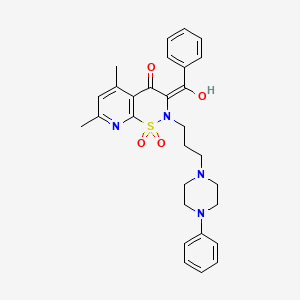
Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide is a complex organic compound with a unique structure It features a pyrido-thiazin ring system, which is further substituted with various functional groups, including a piperazine moiety and a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrido-thiazin core, followed by the introduction of the piperazine and phenyl substituents. Common reagents used in these steps include various halogenated compounds, amines, and thiols. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential in an industrial setting.
化学反应分析
Types of Reactions
Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of nitro groups would produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学研究应用
Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperazine moiety, for example, is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
Methanone, dicyclohexyl-: A simpler ketone with two cyclohexyl groups.
Formaldehyde: The simplest methanone, used widely in industrial applications.
Uniqueness
Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide is unique due to its complex structure and the presence of multiple functional groups
属性
CAS 编号 |
164357-32-8 |
|---|---|
分子式 |
C29H32N4O4S |
分子量 |
532.7 g/mol |
IUPAC 名称 |
(3Z)-3-[hydroxy(phenyl)methylidene]-5,7-dimethyl-1,1-dioxo-2-[3-(4-phenylpiperazin-1-yl)propyl]pyrido[3,2-e]thiazin-4-one |
InChI |
InChI=1S/C29H32N4O4S/c1-21-20-22(2)30-29-25(21)28(35)26(27(34)23-10-5-3-6-11-23)33(38(29,36)37)15-9-14-31-16-18-32(19-17-31)24-12-7-4-8-13-24/h3-8,10-13,20,34H,9,14-19H2,1-2H3/b27-26- |
InChI 键 |
NVBCXWINUHDTOS-RQZHXJHFSA-N |
手性 SMILES |
CC1=CC(=NC2=C1C(=O)/C(=C(\C3=CC=CC=C3)/O)/N(S2(=O)=O)CCCN4CCN(CC4)C5=CC=CC=C5)C |
规范 SMILES |
CC1=CC(=NC2=C1C(=O)C(=C(C3=CC=CC=C3)O)N(S2(=O)=O)CCCN4CCN(CC4)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



